Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 66134-97-2
VCID: VC8129759
InChI: InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3
SMILES: CCOC(=O)CN1CCC(C1=O)Br
Molecular Formula: C8H12BrNO3
Molecular Weight: 250.09 g/mol

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

CAS No.: 66134-97-2

Cat. No.: VC8129759

Molecular Formula: C8H12BrNO3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate - 66134-97-2

Specification

CAS No. 66134-97-2
Molecular Formula C8H12BrNO3
Molecular Weight 250.09 g/mol
IUPAC Name ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Standard InChI InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3
Standard InChI Key MPRWQADZAJHZQN-UHFFFAOYSA-N
SMILES CCOC(=O)CN1CCC(C1=O)Br
Canonical SMILES CCOC(=O)CN1CCC(C1=O)Br

Introduction

Chemical Identity and Structural Features

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate belongs to the class of N-acetylated pyrrolidinones, distinguished by a five-membered lactam ring substituted with bromine at the 3-position and an ethyl ester group at the 1-position. The compound’s IUPAC name reflects its functional groups: ethyl (ester), 2-oxopyrrolidin-1-yl (lactam), and 3-bromo (halogen substituent).

Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₂BrNO₃
Molecular Weight250.09 g/mol
Boiling PointEstimated 280–300°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to hydrolysis under acidic/basic conditions

The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution, while the ester group offers sites for hydrolysis or transesterification. The lactam ring contributes to conformational rigidity, influencing binding interactions in biological systems.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate typically involves a two-step process:

  • Bromination of Pyrrolidinone:

    • 2-Pyrrolidinone is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

    • Example reaction:

      2-Pyrrolidinone+Br2UV light3-Bromo-2-pyrrolidinone+HBr\text{2-Pyrrolidinone} + \text{Br}_2 \xrightarrow{\text{UV light}} \text{3-Bromo-2-pyrrolidinone} + \text{HBr}
  • Esterification with Ethyl Bromoacetate:

    • The brominated pyrrolidinone reacts with ethyl bromoacetate in the presence of a base (e.g., triethylamine) to form the target compound:

      3-Bromo-2-pyrrolidinone+BrCH2COOEtEt3NEthyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate+HBr\text{3-Bromo-2-pyrrolidinone} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate} + \text{HBr}

Optimization Parameters:

  • Temperature: 40–60°C

  • Solvent: Acetonitrile or dichloromethane

  • Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane)

Industrial Production Challenges

Industrial synthesis faces scalability issues due to the exothermic nature of bromination and the need for precise stoichiometry. Continuous flow reactors and automated quenching systems are employed to mitigate safety risks and improve yield consistency.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by three key functional groups:

Bromine Substitution

The 3-bromo group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides:

R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-

Example: Reaction with sodium azide yields 3-azido derivatives, precursors to triazole-containing pharmaceuticals.

Ester Hydrolysis

The ethyl ester is hydrolyzed under acidic or basic conditions to the carboxylic acid:

RCOOEt+H2OH+/OHRCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{EtOH}

This reaction is critical for generating water-soluble intermediates in drug development.

Lactam Ring Modifications

The 2-oxopyrrolidin-1-yl group participates in:

  • Reduction: LiAlH₄ reduces the lactam to a pyrrolidine ring.

  • Ring-Opening: Strong nucleophiles (e.g., Grignard reagents) cleave the lactam, forming linear amines.

Biological and Pharmacological Applications

Enzyme Inhibition Studies

The bromine atom forms covalent bonds with cysteine residues in enzyme active sites, making the compound a candidate for irreversible enzyme inhibitors. For example, it has been explored as a potential inhibitor of prolyl oligopeptidase (POP), a target for neurodegenerative diseases.

Anticancer Activity

Derivatives of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate exhibit moderate cytotoxicity against cancer cell lines. A comparative study of analogs revealed:

DerivativeCell Line (IC₅₀, μM)Notes
Parent CompoundA549: >100Baseline activity
4-Chlorophenyl AnalogA549: 64Enhanced halogen interaction
4-Aminoethyl AnalogMCF-7: 28Improved solubility and uptake

Neuroprotective Effects

The pyrrolidinone moiety mimics endogenous neurotransmitters, enabling cross-blood-brain barrier delivery. Preclinical studies suggest neuroprotection against oxidative stress in models of Parkinson’s disease.

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polymer backbones (e.g., polyamides) enhances thermal stability and flame retardancy due to bromine’s radical-scavenging properties.

Specialty Chemical Synthesis

It serves as a precursor to ionic liquids and ligands for asymmetric catalysis. For instance, quaternization of the nitrogen atom produces chiral ammonium salts for enantioselective alkylation.

HazardPrecautionary Measure
Skin/IrritationWear nitrile gloves and lab coat
Inhalation RiskUse fume hood; avoid aerosol formation
Environmental ToxicityDispose via halogenated waste streams

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